molecular formula C14H9NO2 B12810705 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one CAS No. 7155-17-1

7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one

Cat. No.: B12810705
CAS No.: 7155-17-1
M. Wt: 223.23 g/mol
InChI Key: VVPBEWFSPBASBT-UHFFFAOYSA-N
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Description

7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol It is known for its unique bicyclic structure, which includes a benzoyl group and an azabicyclo framework

Preparation Methods

The synthesis of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of a 2,4-dihydroxoquinoline derivative through a series of reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one undergoes various chemical reactions, including:

Scientific Research Applications

7-Benzoyl-7-azabicyclo(42

Mechanism of Action

The mechanism of action of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it has been suggested that the compound inhibits bacterial growth by interfering with essential cellular processes. In anticancer studies, it is believed to exert its effects by binding to specific proteins involved in cell division, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one can be compared with other similar compounds, such as:

The uniqueness of 7-Benzoyl-7-azabicyclo(42

Properties

CAS No.

7155-17-1

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

7-benzoyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one

InChI

InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(15)17/h1-9H

InChI Key

VVPBEWFSPBASBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C2=O

Origin of Product

United States

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